molecular formula C16H12Cl2N2O4S B3703663 3-({[(3,4-dichlorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid

3-({[(3,4-dichlorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid

Cat. No.: B3703663
M. Wt: 399.2 g/mol
InChI Key: IZTAVJOIEZSDRN-UHFFFAOYSA-N
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Description

The compound “3-({[(3,4-dichlorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid” is a complex organic molecule. It contains a benzoic acid group, which is a common motif in pharmaceutical compounds . The molecule also contains dichlorobenzoyl and methoxy groups, which can significantly alter the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely contains a core benzoic acid structure, with additional functional groups attached at the 3rd and 4th positions of the benzene ring . These groups include a dichlorobenzoyl group, a carbonothioyl group, and a methoxy group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For instance, the presence of the polar carboxylic acid group could enhance its solubility in water, while the dichlorobenzoyl and methoxy groups could influence its reactivity .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it’s a pharmaceutical, further studies could focus on its efficacy, safety, and mechanism of action. If it’s intended for use in materials science, research could explore its physical properties and potential uses .

Properties

IUPAC Name

3-[(3,4-dichlorobenzoyl)carbamothioylamino]-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4S/c1-24-13-5-3-9(15(22)23)7-12(13)19-16(25)20-14(21)8-2-4-10(17)11(18)6-8/h2-7H,1H3,(H,22,23)(H2,19,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTAVJOIEZSDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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